Validated Fragment Hit vs. Non-Binders in the F2X-Universal Crystallographic Screen
In a large-scale crystallographic screen of 1,103 compounds from the F2X-Universal Library, 2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol (compound P06H08) was identified as a validated hit within the Aar2/RNaseH complex, with a high-resolution binding pose confirmed at 1.51 Å [1]. This contrasts with the majority of structurally analogous F2X fragments, which did not yield interpretable electron density and were classified as non-binders by the PanDDA analysis pipeline [2]. While the specific target engagement metrics (e.g., occupancy, pKd) for P06H08 have not been publicly disclosed in a comparative format, its unique orthogonal binding mode to the RNaseH domain, involving specific hydrogen bonds and hydrophobic contacts mediated by the gem-dimethyl group, is a critical differentiator from other library members [1]. The compound thus serves as a privileged starting point for fragment-to-lead optimization campaigns targeting the Prp8/Aar2 interaction interface.
| Evidence Dimension | Crystallographic hit rate and binding site engagement |
|---|---|
| Target Compound Data | Validated hit with a definitive binding pose in the Prp8 RNaseH-like domain (PDB ID: 7FN7, resolution 1.51 Å). Identified as fragment P06H08 in the F2X-Universal Library. |
| Comparator Or Baseline | Majority of other F2X library fragments, including close structural analogs, that were classified as non-binders in the same crystallographic screen against the Aar2/RNaseH complex. |
| Quantified Difference | The target compound is part of a select minority of fragments that yielded a high-resolution structure (1.51 Å), whereas numerous other fragments had no significant electron density, indicating a qualitative difference in target engagement. |
| Conditions | X-ray crystallography of the Saccharomyces cerevisiae Prp8 RNaseH-like domain / Aar2 complex, co-crystallized with individual F2X-Universal Library fragments, analyzed via the PanDDA algorithm. |
Why This Matters
This pre-validated binding pose, deposited in the PDB, allows for immediate structure-guided optimization, saving months of early-stage hit identification and validation efforts compared to an untested analog.
- [1] Barthel, T., Wollenhaupt, J., Lima, G. M. A., Wahl, M. C., & Weiss, M. S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. Journal of Medicinal Chemistry, 65(22), 14630-14641. PDB Deposition 7FN7. View Source
- [2] PDBj. (2022). ChemComp-WC2: 6-chloro-N-(3-methoxypropyl)pyrimidin-4-amine. Fragment from the F2X-Universal Library. View Source
